molecular formula C20H27N3O3S B6928629 N-[1-[2-[2-(dimethylamino)-2-oxoethoxy]phenyl]propyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide

N-[1-[2-[2-(dimethylamino)-2-oxoethoxy]phenyl]propyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide

Cat. No.: B6928629
M. Wt: 389.5 g/mol
InChI Key: PZCUEYREWPRSRZ-UHFFFAOYSA-N
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Description

N-[1-[2-[2-(dimethylamino)-2-oxoethoxy]phenyl]propyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-[1-[2-[2-(dimethylamino)-2-oxoethoxy]phenyl]propyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-6-15(22-19(25)17-11-21-20(27-17)13(2)3)14-9-7-8-10-16(14)26-12-18(24)23(4)5/h7-11,13,15H,6,12H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCUEYREWPRSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OCC(=O)N(C)C)NC(=O)C2=CN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-[2-(dimethylamino)-2-oxoethoxy]phenyl]propyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-[2-(dimethylamino)-2-oxoethoxy]phenyl]propyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[2-[2-(dimethylamino)-2-oxoethoxy]phenyl]propyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[2-[2-(dimethylamino)-2-oxoethoxy]phenyl]propyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[2-[2-(dimethylamino)-2-oxoethoxy]phenyl]propyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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